molecular formula C26H21FO5 B11582206 6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-fluorobenzoate

6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-fluorobenzoate

Cat. No.: B11582206
M. Wt: 432.4 g/mol
InChI Key: WXOPDAGQHWBVGA-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-fluorobenzoate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a cycloheptane ring, and a fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-fluorobenzoate typically involves multiple steps, starting with the preparation of the core cycloheptane-furan structure. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The ethoxyphenyl and fluorobenzoate groups are then introduced through esterification and substitution reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-fluorobenzoate can undergo a variety of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

    Reduction: The carbonyl group in the cycloheptane ring can be reduced to form alcohols.

    Substitution: The fluorobenzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules in specific ways, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Its properties may make it useful in the development of new materials with specific chemical or physical characteristics.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-fluorobenzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and cycloheptane-based molecules, such as:

  • 6-(4-Methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-chlorobenzoate
  • 6-(4-Hydroxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-bromobenzoate

Uniqueness

What sets 6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-fluorobenzoate apart is the combination of its functional groups, which confer unique chemical properties and potential biological activities

Properties

Molecular Formula

C26H21FO5

Molecular Weight

432.4 g/mol

IUPAC Name

[6-(4-ethoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 4-fluorobenzoate

InChI

InChI=1S/C26H21FO5/c1-4-30-21-11-7-17(8-12-21)19-13-22(28)24-15(2)31-16(3)25(24)23(14-19)32-26(29)18-5-9-20(27)10-6-18/h5-14H,4H2,1-3H3

InChI Key

WXOPDAGQHWBVGA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(OC(=C3C(=C2)OC(=O)C4=CC=C(C=C4)F)C)C

Origin of Product

United States

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